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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-5-

carboxaldehyde

Cat. No.: B020428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,3-Dihydrobenzofuran-5-
carboxaldehyde and two of its derivatives: 2-methyl-2,3-dihydrobenzofuran-5-
carboxaldehyde and 7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde. This objective

analysis, supported by experimental data, aims to serve as a valuable resource for the

identification, characterization, and quality control of these compounds in research and drug

development.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from ¹H Nuclear Magnetic

Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J) Hz, Assignment

2,3-Dihydrobenzofuran-5-carboxaldehyde

9.81 (s, 1H, -CHO), 7.68 (d, J=8.4 Hz, 1H, Ar-

H), 7.62 (s, 1H, Ar-H), 6.88 (d, J=8.4 Hz, 1H, Ar-

H), 4.65 (t, J=8.8 Hz, 2H, -OCH₂-), 3.25 (t, J=8.8

Hz, 2H, -CH₂-)

2-Methyl-2,3-dihydrobenzofuran-5-

carboxaldehyde

9.80 (s, 1H, -CHO), 7.65 (d, J=8.4 Hz, 1H, Ar-

H), 7.58 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-

H), 5.01 (m, 1H, -OCH(CH₃)-), 3.35 (dd, J=15.6,

8.8 Hz, 1H, -CH₂-), 2.85 (dd, J=15.6, 7.6 Hz,

1H, -CH₂-), 1.50 (d, J=6.4 Hz, 3H, -CH₃)

7-Methoxy-2,3-dihydrobenzofuran-5-

carboxaldehyde

9.78 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.30 (s,

1H, Ar-H), 4.62 (t, J=8.8 Hz, 2H, -OCH₂-), 3.90

(s, 3H, -OCH₃), 3.23 (t, J=8.8 Hz, 2H, -CH₂-)

¹³C NMR Spectral Data
Compound Chemical Shift (δ) ppm, Assignment

2,3-Dihydrobenzofuran-5-carboxaldehyde

191.5 (-CHO), 164.8 (C-7a), 131.8 (C-5), 130.5

(C-4), 128.5 (C-6), 125.0 (C-3a), 109.5 (C-7),

72.0 (-OCH₂-), 29.5 (-CH₂-)

2-Methyl-2,3-dihydrobenzofuran-5-

carboxaldehyde

191.4 (-CHO), 164.5 (C-7a), 131.5 (C-5), 130.2

(C-4), 128.8 (C-6), 124.8 (C-3a), 109.2 (C-7),

80.5 (-OCH(CH₃)-), 36.5 (-CH₂-), 21.8 (-CH₃)[1]

7-Methoxy-2,3-dihydrobenzofuran-5-

carboxaldehyde

191.2 (-CHO), 158.0 (C-7a), 148.5 (C-7), 132.0

(C-5), 129.0 (C-4), 125.5 (C-3a), 115.0 (C-6),

72.2 (-OCH₂-), 56.0 (-OCH₃), 29.8 (-CH₂-)

IR Spectral Data
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Compound Wavenumber (cm⁻¹), Assignment

2,3-Dihydrobenzofuran-5-carboxaldehyde

~2920 (C-H, aliphatic), ~2850 & ~2750 (C-H,

aldehyde), ~1680 (C=O, aldehyde), ~1600

(C=C, aromatic), ~1260 (C-O, ether)[2][3][4]

2-Methyl-2,3-dihydrobenzofuran-5-

carboxaldehyde

~2960 (C-H, aliphatic), ~2860 & ~2760 (C-H,

aldehyde), ~1685 (C=O, aldehyde), ~1605

(C=C, aromatic), ~1255 (C-O, ether)[5]

7-Methoxy-2,3-dihydrobenzofuran-5-

carboxaldehyde

~2930 (C-H, aliphatic), ~2840 & ~2740 (C-H,

aldehyde), ~1675 (C=O, aldehyde), ~1610

(C=C, aromatic), ~1270 (C-O, ether)

UV-Vis Spectral Data
Compound λmax (nm), Solvent

2,3-Dihydrobenzofuran-5-carboxaldehyde ~285, ~320 (Shoulder), Ethanol[6]

2-Methyl-2,3-dihydrobenzofuran-5-

carboxaldehyde
~287, ~322 (Shoulder), Ethanol

7-Methoxy-2,3-dihydrobenzofuran-5-

carboxaldehyde
~290, ~325 (Shoulder), Ethanol

Mass Spectrometry Data
Compound m/z, Interpretation

2,3-Dihydrobenzofuran-5-carboxaldehyde 148 (M⁺), 147 (M-H)⁺, 119 (M-CHO)⁺

2-Methyl-2,3-dihydrobenzofuran-5-

carboxaldehyde

162 (M⁺), 161 (M-H)⁺, 147 (M-CH₃)⁺, 133 (M-

CHO)⁺[5]

7-Methoxy-2,3-dihydrobenzofuran-5-

carboxaldehyde

178 (M⁺), 177 (M-H)⁺, 163 (M-CH₃)⁺, 149 (M-

CHO)⁺[7]

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of

the magnetic field.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts

are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be

prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl

or KBr).

Instrument Setup: A background spectrum of the empty sample holder (or pure KBr

pellet/salt plates) is recorded.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded.

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the

characteristic vibrational frequencies of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0.
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Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure

solvent).

Data Acquisition: The absorbance of the sample solution is measured over a range of

wavelengths (typically 200-800 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: The sample molecules are ionized. Common ionization techniques include

Electron Ionization (EI) and Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

target compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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